![molecular formula C17H21N3O4 B2505776 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 899955-12-5](/img/structure/B2505776.png)
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Description
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as DMFO, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds known as oxalamides, which have shown promising results in various biological applications. DMFO is a potent inhibitor of certain enzymes, which makes it a valuable tool for studying biochemical pathways and physiological processes in the laboratory.
Scientific Research Applications
Polymer Science and Material Engineering
A novel cationic polymer, synthesized by free-radical polymerization, demonstrates significant versatility in its application, particularly in DNA condensation and release upon light irradiation, as well as in switching its antibacterial activity from toxic to non-toxic character against Escherichia coli. This innovation opens avenues in controlled drug delivery systems and the development of antibacterial surfaces (Sobolčiak et al., 2013).
Chemical Synthesis and Medicinal Chemistry
Research into the synthesis of complex heterocycles from simpler precursors, including those similar in structure to N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, showcases the potential for creating novel therapeutic agents. For example, the development of new compounds with potential antiprotozoal activity through the manipulation of furan and imidazo[1,2-a]pyridine moieties indicates the scope for drug discovery and synthesis (Ismail et al., 2004).
Environmental Chemistry
The photoassisted Fenton reaction, utilizing similar complex organic molecules, showcases a method for the complete mineralization of contaminants like pesticides in water. This research highlights the compound's relevance in environmental remediation technologies, offering a pathway for degrading persistent organic pollutants into harmless end products (Pignatello & Sun, 1995).
Crystallography and Material Characterization
Studies on novel quinoxalines derivatives, similar in complexity to the compound , provide insights into the structural basis for their function as inhibitors for c-Jun N-terminal kinases. This underlines the importance of crystallography in understanding the biological activity of complex molecules, paving the way for the design of more effective therapeutic agents (Abad et al., 2020).
Biomolecular Chemistry
The synthesis of N,N-Dimethyltryptamine derivatives from furanidine and p-cyanomethyl-phenylhydrazine, as explored in one study, exemplifies the innovative approaches to creating compounds with potential psychological or therapeutic effects. Such research contributes to the broader understanding of neuroactive substances and their synthesis (Li De-chen, 2002).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-20(2)13(15-9-6-10-24-15)11-18-16(21)17(22)19-12-7-4-5-8-14(12)23-3/h4-10,13H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGAIFXPWPAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1OC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide |
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